molecular formula C9H15NO3 B1462884 1-Acetylazepane-2-carboxylic acid CAS No. 1219182-45-2

1-Acetylazepane-2-carboxylic acid

Cat. No. B1462884
CAS RN: 1219182-45-2
M. Wt: 185.22 g/mol
InChI Key: XWYTXWHLVJKYBA-UHFFFAOYSA-N
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Description

1-Acetylazepane-2-carboxylic acid is a compound used for research and development . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of 1-Acetylazepane-2-carboxylic acid is C9H15NO3 . The compound consists of a seven-membered ring structure (azepane) with an acetyl group (COCH3) and a carboxylic acid group (COOH) attached .

Scientific Research Applications

Microbial Mechanisms of Tolerance to Weak Acid Stress

Carboxylic acids, like 1-acetylazepane-2-carboxylic acid, are key in microbial metabolic pathways and have a broad range of applications. These include food preservation, chemotherapy, and agriculture. Understanding microbial adaptation to weak acid stress can impact medicine, health, food safety, and the environment. Carboxylic acids are also important for chemical synthesis and catalysis, serving as 'building-block molecules' in biorefineries. However, the production yield of microbial carboxylic acid is limited due to their toxic effects on producing cells and substrate diversion towards other metabolites (Mira & Teixeira, 2013).

Novel PdII-mediated Cascade Carboxylative Annulation

1-Acetylazepane-2-carboxylic acid can be involved in complex chemical reactions. For instance, benzo[b]furan-3-carboxylic acid was generated from a precursor compound by forming three new bonds in one step via a Pd(II)-mediated cascade carboxylative annulation. This reaction demonstrates the versatility of carboxylic acids in organic synthesis (Liao et al., 2005).

Identification of Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds

The carboxylic acid functionality, as seen in 1-acetylazepane-2-carboxylic acid, is critical in drug metabolites, degradation products, and impurities. Techniques that rapidly identify this functionality are essential in the pharmaceutical industry. A study developed a mass spectrometric approach for identifying protonated compounds containing the carboxylic acid functionality, highlighting its importance in drug analysis (Alzarieni et al., 2021).

Synthesis of Carboxylic Acid Derivatives and Their Biological Activity

Carboxylic acid derivatives, like those related to 1-acetylazepane-2-carboxylic acid, have been synthesized and studied for various biological activities. These derivatives are often examined for their potential in inhibiting specific enzymes or in treating certain conditions, highlighting the therapeutic potential of carboxylic acid compounds (Almquist et al., 1985).

Safety and Hazards

1-Acetylazepane-2-carboxylic acid is identified as a laboratory chemical . It is classified as having acute toxicity when ingested, and it can cause skin corrosion or irritation . Always handle with appropriate safety measures.

properties

IUPAC Name

1-acetylazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-6-4-2-3-5-8(10)9(12)13/h8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYTXWHLVJKYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674200
Record name 1-Acetylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219182-45-2
Record name 1-Acetylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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